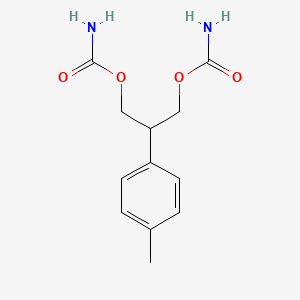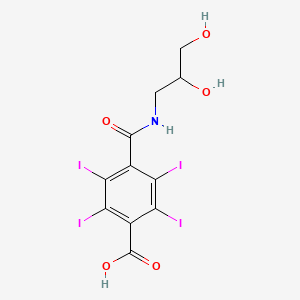
Hexane, 1-(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a type of ether, specifically a hexyl pentyl ether, and is characterized by its relatively simple structure consisting of a hexane backbone with a pentyloxy group attached . This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 1-(pentyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkoxide ion.
Industrial Production Methods
In industrial settings, the production of hexane, 1-(pentyloxy)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-(pentyloxy)- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
Hexane, 1-(pentyloxy)- has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.
Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexane, 1-(pentyloxy)- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules . It may also participate in chemical reactions by forming intermediates or transition states that lead to the formation of desired products .
Comparison with Similar Compounds
Hexane, 1-(pentyloxy)- can be compared with other similar compounds such as:
Hexane, 1-(butoxy)-: Similar structure but with a butoxy group instead of a pentyloxy group.
Hexane, 1-(hexyloxy)-: Similar structure but with a hexyloxy group instead of a pentyloxy group.
Hexane, 1-(methoxy)-: Similar structure but with a methoxy group instead of a pentyloxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the varying length of the alkoxy group attached to the hexane backbone .
Properties
CAS No. |
32357-83-8 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-pentoxyhexane |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11-12-10-8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
ABMGECRLBPHGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)



![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)




